molecular formula C20H16N4O3S B4567791 methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate

methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate

Cat. No.: B4567791
M. Wt: 392.4 g/mol
InChI Key: DSIQJWYHPGPFQA-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the pyridazine and thiophene rings. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-4-carboxylate
  • Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-14-7-5-13(6-8-14)17-12-16(20(25)27-2)23-24(17)19-10-9-15(21-22-19)18-4-3-11-28-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIQJWYHPGPFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NN=C(C=C3)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
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methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
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methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
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methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
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methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
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methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate

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